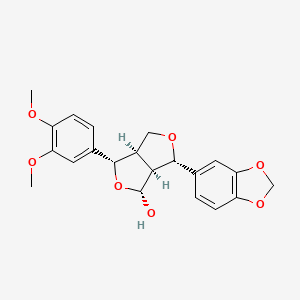

4-Hydroxykobusin

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H22O7 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(3S,3aS,4R,6S,6aR)-3-(1,3-benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-4-ol |

InChI |

InChI=1S/C21H22O7/c1-23-14-5-3-11(7-16(14)24-2)19-13-9-25-20(18(13)21(22)28-19)12-4-6-15-17(8-12)27-10-26-15/h3-8,13,18-22H,9-10H2,1-2H3/t13-,18-,19+,20+,21+/m0/s1 |

InChI Key |

RFMVVAAYBGTQPS-FWMQAEDESA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3[C@@H](O2)O)C4=CC5=C(C=C4)OCO5)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3C(O2)O)C4=CC5=C(C=C4)OCO5)OC |

Synonyms |

4-hydroxykobusin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 4 Hydroxykobusin

Botanical Sources and Distribution

Lignans (B1203133), including 4-Hydroxykobusin, are secondary plant metabolites derived from the phenylpropanoid pathway. They are found in various medicinal plants and dietary sources. mdpi.com

Geranium thunbergii Sieb. et Zucc, a plant belonging to the Geraniaceae family, is recognized as a primary botanical source of this compound. ebi.ac.uknih.govresearchgate.netkstudy.comresearchgate.net This species is a traditional medicinal herb used in East Asia. spandidos-publications.comresearchgate.net Phytochemical investigations of the whole plant of Geranium thunbergii have reported the extraction of various compounds, including tannins, flavonoids, and lignans such as kobusin (B106203), 7,7'-dihydroxybursherenin, and this compound. ebi.ac.uknih.govresearchgate.netkstudy.comspandidos-publications.com The isolation of this compound from Geranium thunbergii has been reported as the first instance of a furofuran lignan (B3055560) being found in Geranium species. ebi.ac.uknih.govresearchgate.netresearchgate.net

While Geranium thunbergii is a noted source of this compound, other species within the Geraniaceae family and related genera also contain various lignans. For example, studies on Monsonia angustifolia and M. glauca, also in the Geraniaceae family, have led to the isolation of arylnaphthalene lignans like justicidin B. researchgate.net The genus Geranium itself comprises numerous species, some of which are cultivated for horticultural and potential pharmaceutical uses. eagri.orgbna-naturalists.org Comparative analyses of metabolite profiles in different plant organs, such as those conducted on Premna odorata (Lamiaceae), can reveal variations in the prevalence of different compound classes, including lignans, across different parts of the plant and across different species. d-nb.infomdpi.com

Primary Isolation from Geranium thunbergii Sieb. et Zucc (Geraniaceae)

Advanced Extraction and Purification Techniques

The isolation of this compound from complex natural matrices requires specific extraction and purification methodologies to obtain the compound in a pure form.

Extraction techniques are crucial for separating the desired active portions of plant tissues from inert components using selective solvents. Traditional methods like maceration, percolation, decoction, reflux extraction, and Soxhlet extraction, as well as modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), are employed in natural product isolation. mdpi.comtnau.ac.inchromatographyonline.com The choice of extraction method and solvent depends on the nature of the target compounds (e.g., thermolabile or thermostable) and the plant matrix. tnau.ac.in For the isolation of lignans, concentrations of 70-100% aqueous ethanol (B145695) or methanol (B129727) are commonly used. mdpi.com

In the case of this compound isolation from Geranium thunbergii, the air-dried whole plant material has been extracted with methanol. researchgate.net The resulting methanol extract is then typically suspended in water and partitioned sequentially with solvents of increasing polarity, such as dichloromethane, ethyl acetate (B1210297), and n-butanol, to yield different fractions. researchgate.net

Chromatographic techniques are essential for the separation and purification of this compound from the complex mixtures obtained after extraction. Column chromatography is a widely used preliminary method for initial fractionation and separation of natural compounds. mdpi.com

For this compound isolation from Geranium thunbergii, the dichloromethane-soluble fraction has been subjected to column chromatography over silica (B1680970) gel, using gradient elution systems with solvent mixtures like n-hexane-ethyl acetate and chloroform-methanol. researchgate.net Further purification of subfractions containing this compound has involved repeated column chromatography, such as Sephadex LH-20 chromatography using methanol-water mixtures. researchgate.netkoreascience.kr Preparative thin-layer chromatography (TLC) has also been utilized as a purification step. researchgate.net High-performance liquid chromatography (HPLC) is another powerful chromatographic technique used for the purification and analysis of natural products, including lignans. mdpi.comkyobobook.co.krspandidos-publications.com

These combined extraction and chromatographic methods allow for the targeted isolation and enrichment of this compound from the crude plant extract, yielding the compound in a purified form suitable for further investigation.

Advanced Structural Characterization and Elucidation of 4 Hydroxykobusin

High-Resolution Spectroscopic Techniques for Structural Determination

The elucidation of 4-hydroxykobusin's structure has been achieved through the application of several high-resolution spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural analysis of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the molecule.

¹H-NMR spectral data for this compound reveals characteristic signals for its aromatic and furanofuran moieties. For instance, the aromatic protons typically appear as doublets and doublets of doublets in the range of δ 6.7-7.2 ppm. researchgate.net The protons of the furanofuran core, including the benzylic and methine protons, are observed at specific chemical shifts, providing insight into their chemical environment. researchgate.net

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic rings and the furanofuran nucleus have been assigned based on DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). alljournals.cn These experiments establish direct one-bond (HSQC) and multiple-bond (HMBC) correlations between protons and carbons, allowing for the unambiguous assembly of the molecular framework.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly vital for determining the relative stereochemistry of the molecule. alljournals.cn NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information for assigning the relative configuration of substituents on the furanofuran ring system. nih.govlibretexts.orguchicago.edu

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2' | 7.21 | d | 2.0 |

| H-6' | 6.98 | dd | 2.0, 8.0 |

| H-5' | 6.91 | d | 8.0 |

| H-2'' | 6.81 | s | |

| H-6'' | 6.81 | s | |

| H-5'' | 6.79 | d | 8.0 |

| -OCH₂O- | 5.94 | s | |

| H-6 | 4.84 | d | 7.0 |

| H-4 | 4.21 | dd | 6.0, 9.0 |

| -OCH₃ | 3.82 | s | |

| H-1 | 3.14 | m | |

| H-2 | 2.84 | dd | 6.0, 12.0 |

Data sourced from researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS analysis provides a precise molecular formula, which is essential for confirming the proposed structure. alljournals.cn For example, an observed m/z of 386.1363 in the EI-MS spectrum corresponds to the calculated molecular formula C₂₁H₂₂O₇ (calculated: 386.1366), confirming the elemental composition. researchgate.net

Fragmentation analysis, often performed in conjunction with mass spectrometry (MS/MS), provides further structural information by breaking the molecule into smaller, characteristic fragments. The fragmentation pattern of this compound can help to identify its core structure and the nature of its substituents.

Advanced Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are indispensable for determining the absolute configuration of chiral molecules like this compound. numberanalytics.com These techniques measure the differential interaction of a molecule with left and right circularly polarized light. mdpi.com

Circular Dichroism (CD) spectroscopy is a primary chiroptical technique used in this context. nih.govyoutube.com The CD spectrum of this compound, which shows specific positive or negative Cotton effects at different wavelengths, can be compared with the spectra of known related compounds or with theoretically calculated spectra to assign the absolute stereochemistry of the chiral centers in the furanofuran ring system. alljournals.cn The sign and magnitude of the Cotton effects are directly related to the spatial arrangement of the chromophores within the molecule. photophysics.com

Computational Chemistry Approaches in Structural Elucidation

In addition to experimental techniques, computational chemistry plays an increasingly important role in the structural elucidation of natural products. wikipedia.org These methods can predict spectroscopic properties and analyze conformational preferences, providing valuable support for experimental data.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. wikipedia.org In the context of this compound, DFT calculations can be employed to predict NMR chemical shifts and chiroptical properties like the CD spectrum. nih.govekb.eg By comparing the computationally predicted spectra with the experimental data, the proposed structure and its stereochemistry can be validated. nih.gov This approach is particularly useful when reference compounds for direct comparison are unavailable.

Conformational Analysis and Molecular Dynamics Simulations in Solution

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.comlibretexts.orgwikipedia.org For a flexible molecule like this compound, understanding its preferred conformation in solution is crucial. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in a given solvent. These simulations provide insights into the dynamic behavior of the molecule and can help to explain observed spectroscopic properties, such as NOE effects, that are dependent on the average distances between atoms. nih.gov

Challenges and Innovations in Furofuran Lignan (B3055560) Structure Elucidation

The structural elucidation of furofuran lignans (B1203133), a class of compounds characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, presents considerable challenges to chemists. mdpi.com These complexities arise from their intricate stereochemistry, the diversity of their substituents, and the potential for various isomeric forms. The core furofuran ring system contains multiple chiral centers, leading to a large number of possible stereoisomers. Determining the precise absolute configuration of these centers is a non-trivial task that requires sophisticated analytical techniques. nih.gov

Historically, the elucidation of these structures relied heavily on classical methods. However, modern analytical chemistry has introduced a suite of powerful tools that have revolutionized the process. High-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy are now at the forefront of lignan analysis. numberanalytics.comnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for establishing the connectivity of atoms within the molecule. For instance, the analysis of coupling constants and Nuclear Overhauser Effect (NOESY) data can help determine the relative configuration of the stereocenters. mdpi.com

Despite these advances, assigning the absolute configuration often requires additional methods. Circular dichroism (CD) spectroscopy is frequently employed, where the experimental spectrum is compared with theoretical calculations or data from known compounds to deduce the stereochemistry. nih.gov In some cases, unambiguous structural confirmation can only be achieved through single-crystal X-ray diffraction analysis, which provides a definitive three-dimensional structure of the molecule. ebi.ac.uk

Innovations in the field also include the use of hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which allow for the separation and identification of complex mixtures of lignans from natural extracts. numberanalytics.comnih.gov Furthermore, enzymatic hydrolysis can be utilized to cleave glycosidic bonds, simplifying the structure and aiding in the identification of both the aglycone and the sugar moieties in lignan glycosides. nih.gov The development of computational methods for predicting NMR and CD spectra also serves as a powerful tool to complement experimental data, aiding in the correct assignment of complex structures. The combination of these advanced spectroscopic, crystallographic, and computational methods is crucial for overcoming the inherent challenges in the structural elucidation of novel furofuran lignans like this compound. nih.govnih.gov

Spectroscopic Data for this compound

The structure of this compound was determined through the comprehensive analysis of its spectroscopic data.

| Technique | Data |

| Appearance | Colorless oil researchgate.net |

| Optical Rotation | [α]D24 −42.0° (c 0.63, MeOH) researchgate.net |

| UV Spectroscopy (in MeOH) | λmax at 232 and 284 nm researchgate.net |

| ¹H-NMR Spectroscopy | Signals between δ 7.21–6.79 ppm (indicating two 1,3,4-trisubstituted phenyl groups) and signals at δ 3.85 and 3.82 ppm (from two methoxy (B1213986) groups). chosun.ac.kr |

| Mass Spectrometry (MS) | Used in conjunction with NMR for structural determination. researchgate.net |

| Circular Dichroism (CD) | Used for spectroscopic data analysis. researchgate.net |

Chemical Synthesis and Derivatization Approaches of 4 Hydroxykobusin

Total Synthesis Strategies and Methodological Innovations for Furofuran Lignans (B1203133)

The total synthesis of furofuran lignans, which share the core 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton with 4-Hydroxykobusin, has been a fertile ground for methodological innovation. These strategies are broadly applicable to the synthesis of this compound.

The central challenge in synthesizing furofuran lignans lies in the stereocontrolled construction of the bicyclic core, which typically possesses multiple stereocenters. Various methodologies have been developed to address this challenge, ensuring the desired relative and absolute stereochemistry.

One prominent strategy involves the rhodium-catalyzed C-H insertion of α-diazo-γ-butyrolactones. This approach has proven highly efficient and stereoselective in forming the endo,exo-furofuranone framework, which is a key precursor to the furofuran lignan (B3055560) core. soton.ac.uksoton.ac.uk The synthesis of novel α-diazo-γ-butyrolactones via diazo-transfer reactions is a critical first step in this sequence. soton.ac.uksoton.ac.uk

Another powerful method is the Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates (VECs) with Michael acceptors like 2-nitroacrylates. This reaction constructs a tetrahydrofuran (B95107) ring with three stereocenters under mild conditions, which can then be further elaborated into the furofuran skeleton. rsc.orgrsc.org

Radical cyclization reactions have also been employed. For instance, tin hydride-mediated radical cyclization of bromoethers has been used in the total synthesis of furofuran lignans like paulownin (B29309) and isogmelinol. A more environmentally friendly alternative involves the use of Ti(III) species to initiate radical cyclization from epoxides.

Furthermore, a general strategy for the diastereoselective synthesis of all possible diastereoisomers of 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignans from a single dihydrofuran precursor has been developed. This method relies on a diastereocontrolled templated cationic cyclization followed by stereoselective reduction. nih.gov Stereoselective fluorination of paraconic esters using Selectfluor® has also been utilized to create fluorinated furofuran lignans. acs.orgresearchgate.net

The successful synthesis of furofuran lignans hinges on the strategic use of key intermediates and efficient reaction pathways.

α-Diazo-γ-butyrolactones and l-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexanes have been identified as crucial intermediates in C-H insertion-based approaches. soton.ac.uksoton.ac.uk The synthesis of unsymmetrically substituted furofuran lignans, such as (±)-fargesin and (±)-epimagnolin A, has been achieved using this methodology. soton.ac.ukacs.orgcapes.gov.br The reaction pathway typically involves the synthesis of the diazolactone, followed by a regio- and stereoselective C-H insertion to form the furofuranone, which is then reduced and cyclized to yield the final lignan. acs.orgcapes.gov.br

In other approaches, (4R)-[(1S)-1-[(tert-Butyldimethylsilyl)oxy]-1-(2-methoxy-4,5-methylenedioxyphenyl)methyl]-3-methylenedihydro-2(3H)-furanone and its diastereomer have been synthesized from L-glutamic acid and serve as key intermediates for 1,2-oxidized furofuran lignans.

The total synthesis of (±)-phrymarolin II, a related furofuran lignan, was achieved in nine steps from commercially available sesamol. acs.orgnih.gov Key steps in this synthesis included a zinc-mediated Barbier-type allylation and a copper-catalyzed anomeric O-arylation . acs.orgnih.gov The 3,7-dioxabicyclo[3.3.0]octane core was constructed through the Barbier-type allylation, followed by dihydroxylation and acid-catalyzed condensation. acs.org

A general synthesis of 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignans, applicable to unsymmetrically substituted compounds, utilizes a novel four-carbon synthon that allows for regiospecific and stepwise anion production. rsc.org This has enabled the first stereoselective synthesis of equatorial-axial isomers like methyl pluviatilol. rsc.org

Table 1: Key Synthetic Strategies for the Furofuran Lignan Core

| Strategy | Key Features | Example Lignans Synthesized |

| Rhodium-catalyzed C-H Insertion | Use of α-diazo-γ-butyrolactones; highly regio- and stereoselective. | (±)-Asarinin, (±)-Epimagnolin A, (±)-Fargesin acs.orgcapes.gov.br |

| Palladium-catalyzed Asymmetric Allylic Cycloaddition | Employs vinylethylene carbonates and 2-nitroacrylates; constructs tetrahydrofurans with three stereocenters. rsc.orgrsc.org | Various furofuran lignans rsc.orgrsc.org |

| Radical Cyclization | Tin hydride- or Ti(III)-mediated cyclization of bromoethers or epoxides. | Paulownin, Isogmelinol |

| Diastereocontrolled Cationic Cyclization | Starts from a single dihydrofuran precursor to access all diastereoisomers. nih.gov | General 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octanes nih.gov |

| Zinc-mediated Barbier-type Allylation | Followed by dihydroxylation and acid-catalyzed condensation. acs.org | (±)-Phrymarolin II acs.org |

Stereoselective Approaches to the Furofuran Core

Semi-Synthesis and Bioconversion for Analog Production

Semi-synthesis, starting from readily available natural products, offers a more direct and often more efficient route to novel analogues compared to total synthesis. google.com Similarly, bioconversion harnesses the enzymatic machinery of microorganisms and plant cells to perform specific and selective chemical transformations. plantcelltechnology.com

The naturally abundant lignan sesamin (B1680957), and its derivative samin (B12771299), have served as excellent starting materials for the semi-synthesis of a wide array of furofuran lignans. chula.ac.thmdpi.comnih.gov A common strategy involves the protonation of samin to generate an oxocarbenium ion intermediate. This intermediate can then be attacked by various nucleophiles, including phenolics, thiols, and alcohols, to produce a diverse library of new furofuran lignans. chula.ac.thmdpi.comnih.gov This approach has led to the synthesis of dozens of novel thioether and ether furofuran lignans with high diastereoselectivity. mdpi.comnih.gov

Biotransformation provides a green alternative for the production of lignan derivatives. jaypeedigital.com Plant cell cultures, for instance, from Linum species, have been shown to accumulate various lignans and can be used to study their biosynthesis. hebmu.edu.cn The use of cultured cells and hairy root lines from natural plant sources has been developed for the production of beneficial lignans. frontiersin.org Microbial biotransformation is another powerful tool. For example, human gut bacteria have been shown to metabolize plant lignans into enterolignans, demonstrating the potential of microorganisms to perform complex chemical conversions. nih.gov The enzymes from these organisms could potentially be harnessed for the targeted synthesis of this compound analogues.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues of natural products like this compound are central to medicinal chemistry, aiming to improve biological activity, selectivity, and pharmacokinetic properties.

Structural modifications of the furofuran lignan scaffold can have a profound impact on biological activity. For instance, in a series of semi-synthesized thioether and ether furofuran lignans, the nature of the substituent introduced at the anomeric position was found to be critical for α-glucosidase inhibitory activity. nih.gov Specifically, derivatives containing a catechol moiety and a phenolic hydroxyl group were among the most potent inhibitors. nih.gov

In another study, a series of novel sesamolin (B1680958) derivatives were designed and synthesized through structural simplification of the more complex furofuran lignan phrymarolin II. acs.org This led to the discovery of compounds with significant antiviral activity against the tobacco mosaic virus (TMV) and antibacterial activity against Ralstonia solanacearum. acs.org The introduction of a fluoro-substituent has also been explored as a strategy to potentially enhance the antiviral activity of phrymarolin lignans. acs.org The synthesis of oxygenated furofuran lignans has shown that the presence and position of hydroxyl groups on the furofuran ring can affect the antioxidant activity. tandfonline.com

These examples highlight common strategies for enhancing biological activity, including:

Introduction of different aryl or alkyl groups: Modifying the substituents on the furofuran core can alter lipophilicity and interactions with biological targets.

Variation of functional groups: Introducing groups like hydroxyls, catechols, or halogens can modulate electronic properties and hydrogen bonding potential.

Structural simplification or rigidification: Simplifying the core structure can improve synthetic accessibility, while rigidification can lock the molecule into a more active conformation.

Table 2: Examples of Semi-Synthesized Furofuran Lignan Analogues from Samin

| Nucleophile | Product Type | Reported Yield |

| Thiols (RSH) | Thioether Furofuran Lignans | 78% - quantitative nih.gov |

| Alcohols (ROH) | Ether Furofuran Lignans | High to quantitative mdpi.comnih.gov |

| Phenolics (ArOH) | Aryl Furofuran Lignans | Fair to good nih.gov |

In total synthesis, optimizing the yield of key steps is crucial. For the C-H insertion methodology, the development of a highly effective diazo-transfer protocol was essential for the concise and diastereoselective preparation of the endo,exo-furofuranone intermediates. soton.ac.uksoton.ac.uk Similarly, in the Pd-catalyzed cycloaddition, the choice of ligand and reaction conditions can significantly impact the enantioselectivity and yield. rsc.orgrsc.org The use of microwave irradiation has also been explored to accelerate reactions and improve yields in the synthesis of various heterocyclic compounds, a technique that could be applied to the synthesis of this compound analogues.

Biosynthesis and Biotechnological Production of 4 Hydroxykobusin

Elucidation of the Biosynthetic Pathway of 4-Hydroxykobusin

The biosynthesis of lignans (B1203133) is initiated through the phenylpropanoid pathway, which provides the C6-C3 basic units. nih.gov This pathway begins with the deamination of phenylalanine, catalyzed by phenylalanine-ammonia lyase (PAL), to form cinnamic acid. nih.govmdpi.com Cinnamic acid is then converted to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H), and further to caffeic acid by caffeic acid O-methyltransferases (CAOMT). nih.gov

While the general lignan (B3055560) pathway involves the dimerization of monolignols like coniferyl alcohol to form pinoresinol (B1678388), followed by reductions to lariciresinol (B1674508) and secoisolariciresinol, and oxidation to matairesinol, the specific steps leading to this compound involve further modifications. nih.govnsf.gov this compound is a furofuran lignan, structurally related to sesamin (B1680957) and kobusin (B106203). pnas.org The formation of furofuran lignans often involves the stereoselective coupling of coniferyl alcohol units mediated by dirigent proteins, leading to the formation of pinoresinol. nih.govnsf.govacs.org

The precise enzymatic steps and intermediate compounds specifically leading to this compound are not as extensively detailed in the provided search results as the general lignan pathway or the biosynthesis of more common lignans like sesamin or secoisolariciresinol. However, studies on related furofuran lignans, such as sesamin, indicate the involvement of cytochrome P450 enzymes in the formation of methylenedioxy bridges, which are structural features found in this compound. pnas.orgacs.org For instance, in Sesamum indicum, a cytochrome P450, CYP81Q1, is involved in the dual methylenedioxy bridge formation from pinoresinol to sesamin via piperitol. pnas.org Given the structural similarity, analogous enzymatic activities, likely involving P450 enzymes, are expected to be involved in the hydroxylation and cyclization reactions that distinguish this compound from its precursors.

Precursor Identification and Enzymatic Transformations

Based on the general lignan biosynthetic route, the precursors for this compound are derived from the phenylpropanoid pathway, starting with phenylalanine. nih.govmdpi.com Key intermediates in the broader lignan biosynthesis include cinnamic acid, p-coumaric acid, caffeic acid, and monolignols like coniferyl alcohol. nih.gov The dimerization of monolignols, guided by dirigent proteins, yields lignan core structures like pinoresinol. nih.govnsf.govacs.org

Specific enzymatic transformations required to convert a pinoresinol-like structure or a related intermediate into this compound would involve hydroxylation at the 4-position and potentially other modifications like O-methylation or further cyclization to form the furofuran ring system. While specific enzymes for this compound biosynthesis are not explicitly named, cytochrome P450 monooxygenases are strong candidates for the hydroxylation step, as they are known to catalyze diverse oxidation reactions in plant secondary metabolism, including lignan biosynthesis. pnas.orgacs.orgfrontiersin.org Methyltransferases could also be involved in modifying hydroxyl groups.

Research into the biosynthesis of related lignans provides insights into the potential enzymatic machinery. For example, studies on the biosynthesis of podophyllotoxin, another lignan, have identified specific cytochrome P450 enzymes like CYP719A23 and CYP719A24 involved in methylenedioxy bridge formation. acs.org Elucidating the precise enzymatic cascade for this compound would require dedicated biochemical studies, including enzyme isolation, characterization, and gene sequencing from this compound-producing organisms.

Gene Expression and Regulation in Producing Organisms

The genes encoding the enzymes involved in lignan biosynthesis, including those potentially leading to this compound, are expressed in specific plant tissues and at particular developmental stages. mdpi.compnas.org Regulation of these genes is crucial for controlling the production of lignans. This regulation can occur at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. libretexts.orgck12.org

Transcription factors play a significant role in controlling the expression of genes in metabolic pathways. libretexts.org While specific transcription factors regulating this compound biosynthesis are not detailed, studies on other plant secondary metabolites show that transcription factors can activate or repress the expression of genes encoding biosynthetic enzymes. libretexts.orgmdpi.com

Environmental factors and developmental signals can also influence lignan biosynthesis gene expression. For instance, the expression of LuPLR1, a gene encoding pinoresinol-lariciresinol reductase in flax, is promoted by the phytohormone abscisic acid (ABA). mdpi.com Developmental regulation of lignan metabolism has been observed in Sesamum, where the levels of different lignans change during seed development and germination, suggesting complex regulatory mechanisms. pnas.org

Understanding the gene clusters involved and their regulatory elements is essential for manipulating the pathway for increased production through genetic engineering or biotechnological approaches. frontiersin.orgnih.govsciepublish.com Techniques like transcriptomics can help identify genes correlated with this compound accumulation in producing plants.

Biotechnological Production Strategies

Biotechnological approaches offer promising alternatives to traditional extraction from plants, which can be limited by factors such as plant availability, slow growth, and low yields. nih.gov These strategies aim to provide a sustainable and scalable supply of this compound.

Cell Culture and Plant Tissue Culture Systems for Production

Plant cell culture and tissue culture techniques allow for the in vitro cultivation of plant cells or tissues under controlled conditions for the production of secondary metabolites like lignans. mdpi.comnih.govsavemyexams.comlabassociates.com This approach can overcome limitations associated with whole-plant cultivation, such as seasonal variations, geographical constraints, and susceptibility to diseases. nih.gov

Cell suspension cultures, where plant cells are grown in a liquid medium with continuous agitation, are a common method for producing secondary metabolites. nih.govlabassociates.com This method allows for rapid cell multiplication and can be scaled up in bioreactors. nih.govlabassociates.com Elicitation, the treatment of plant cell cultures with specific compounds (elicitors) to induce or enhance the production of secondary metabolites, is another strategy used in plant cell culture. nih.gov

While the provided searches mention the application of plant cell culture for producing various natural products, including other lignans like podophyllotoxin, specific data on the production of this compound using plant cell or tissue culture is not extensively detailed. fao.org However, the principles and techniques applied to other lignans and plant secondary metabolites are potentially applicable to this compound production.

Research findings on plant cell culture for natural product production highlight the importance of optimizing culture conditions, including nutrient media composition, phytohormone levels, temperature, and light, to maximize the yield of the target compound. nih.govsavemyexams.com Screening of high-producing genotypes and selection of appropriate cell lines are also crucial steps. nih.gov

Metabolic Engineering of Microbial Hosts for Heterologous Biosynthesis

Metabolic engineering of microbial hosts, such as bacteria or yeast, for the heterologous biosynthesis of plant natural products is a powerful biotechnological strategy. frontiersin.orgnih.govsciepublish.commdpi.comrsc.org This involves introducing the genes encoding the plant biosynthetic pathway enzymes into a microbial chassis organism, which can then convert simple carbon sources into the desired compound. frontiersin.orgsciepublish.com

The advantages of using microbial hosts include rapid growth rates, ease of genetic manipulation, and the ability to scale up production in fermenters. frontiersin.orgmdpi.com For the heterologous production of this compound, the genes encoding the enzymes identified in the biosynthetic pathway would need to be introduced and functionally expressed in a suitable microbial host. frontiersin.orgnih.gov

Challenges in metabolic engineering for plant natural product biosynthesis include identifying and cloning all the necessary genes, ensuring their functional expression in the host, optimizing metabolic flux towards the desired product, and minimizing the production of byproducts. frontiersin.orgnih.gov Strategies to overcome these challenges include enzyme engineering, pathway engineering (optimizing gene expression levels and enzyme activities), cofactor engineering, and fermentation engineering. frontiersin.org

Bioreactor Design and Process Optimization for Scalable Production

Scalable production of this compound through biotechnology, whether using plant cell cultures or metabolically engineered microbes, requires optimized bioreactor design and process parameters. leadventgrp.comgenemod.netbiopharminternational.comalliedacademies.orgalicat.com Bioreactors provide a controlled environment for cell growth and product formation, allowing for precise control of factors such as temperature, pH, dissolved oxygen, nutrient supply, and mixing. leadventgrp.comalliedacademies.org

Different types of bioreactors are available, including stirred-tank, airlift, and packed-bed reactors, each with advantages depending on the specific cell type and process requirements. alliedacademies.org For plant cell cultures, airlift bioreactors are sometimes preferred as they provide gentle mixing, which is important for shear-sensitive plant cells. nih.gov

Process optimization in bioreactors involves defining and controlling critical process parameters to maximize product yield, purity, and consistency. biopharminternational.comalicat.com This can involve optimizing the feeding strategy (batch, fed-batch, or continuous culture), aeration and agitation rates, and temperature and pH profiles. leadventgrp.comalicat.com Design of experiments (DOE) and statistical analysis can be used to efficiently identify optimal combinations of process parameters. alicat.com

Scaling up bioprocesses from laboratory to industrial scale presents challenges in maintaining consistent conditions and product quality. leadventgrp.comgenemod.net Designing scalable bioreactor systems and implementing robust control strategies are crucial for successful commercialization. leadventgrp.comgenemod.net Advances in bioreactor technology, such as single-use bioreactors and advanced monitoring and control systems, are contributing to improved efficiency and scalability in bioprocessing. leadventgrp.comgenemod.netalliedacademies.org

While general principles of bioreactor design and process optimization for bioproduction are well-established, specific optimization strategies for this compound production would depend on the chosen production system (plant cell culture or microbial fermentation) and the specific characteristics of the producing organism and the biosynthetic pathway.

Mechanistic Investigations of 4 Hydroxykobusin S Biological Activities: in Vitro Cellular and Molecular Studies

Anti-inflammatory Activity and Cellular Models

Cellular models are instrumental in dissecting the anti-inflammatory effects of compounds like 4-Hydroxykobusin. Macrophage cell lines, such as RAW264.7, are frequently used because they play a central role in initiating and propagating the inflammatory cascade. When stimulated with agents like lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, these cells mimic an inflammatory state by producing a variety of pro-inflammatory mediators.

Research has consistently demonstrated that this compound can inhibit the production of nitric oxide (NO) in LPS-stimulated RAW264.7 macrophage cells. researchgate.netnih.gov This inhibition is a key indicator of its anti-inflammatory potential, as excessive NO production is a hallmark of chronic inflammatory conditions. Studies have shown that this compound suppresses NO production in a concentration-dependent manner. researchgate.netnih.govjst.go.jp For instance, when RAW264.7 cells were pre-treated with varying concentrations of this compound before being stimulated with LPS, a significant reduction in the amount of nitrite (B80452) (a stable metabolite of NO) in the cell culture medium was observed. researchgate.net

The inhibitory effect of this compound on NO production in LPS-stimulated RAW264.7 cells is summarized in the table below. The data represents the percentage of NO production relative to cells treated with LPS alone.

Data is estimated from graphical representations in the cited literature and serves for illustrative purposes.

The synthesis of NO in inflammatory conditions is primarily catalyzed by the enzyme inducible nitric oxide synthase (iNOS). nih.gov The inhibitory effect of this compound on NO production is directly linked to its ability to modulate iNOS. Research has shown that this compound blocks the LPS-induced expression of the iNOS protein. researchgate.netnih.govjst.go.jp This suggests that the compound acts at the level of gene expression, preventing the synthesis of the iNOS enzyme and thereby reducing the capacity of the cells to produce NO. The suppression of iNOS protein levels by this compound has been confirmed through techniques like Western blotting. researchgate.net

Cyclooxygenase-2 (COX-2) is another key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. biorxiv.orgfrontiersin.org Similar to its effect on iNOS, this compound has been shown to inhibit the expression of COX-2 in LPS-stimulated RAW264.7 cells. chosun.ac.kr By downregulating the expression of both iNOS and COX-2, this compound can effectively reduce the production of two major classes of inflammatory mediators. researchgate.net

Modulation of Inducible Nitric Oxide Synthase (iNOS) Expression and Activity

Molecular Targets and Signaling Pathways

To understand how this compound modulates the expression of inflammatory genes like iNOS and COX-2, researchers have investigated its effects on key intracellular signaling pathways that are activated during inflammation.

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including iNOS and COX-2. researchgate.netbu.edu In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation with LPS, a signaling cascade is initiated, leading to the activation of NF-κB and its translocation into the nucleus, where it binds to the promoter regions of target genes and initiates their transcription.

Studies have revealed that this compound significantly blocks the LPS-induced activation of NF-κB. researchgate.netnih.govjst.go.jp This is a crucial aspect of its anti-inflammatory mechanism. The lignan (B3055560) was found to inhibit the nuclear translocation of the p65 subunit of NF-κB and also suppress the phosphorylation of I-κBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net By preventing the activation and nuclear translocation of NF-κB, this compound effectively shuts down a major signaling pathway responsible for the production of inflammatory mediators. researchgate.netnih.govjst.go.jp

Activator protein-1 (AP-1) is another important transcription factor involved in the regulation of genes related to inflammation and cellular stress responses. nih.govwikipedia.org Similar to NF-κB, AP-1 is activated by various stimuli, including LPS, and contributes to the expression of pro-inflammatory genes. Research has shown that this compound also significantly blocks the LPS-induced activation of AP-1. researchgate.netnih.govjst.go.jp This dual inhibition of both NF-κB and AP-1 transcription factors provides a comprehensive mechanism for the anti-inflammatory effects of this compound, leading to a broad suppression of inflammatory gene expression. researchgate.net

The inhibitory effect of this compound on the transcriptional activities of the iNOS promoter, which is regulated by both NF-κB and AP-1, is highlighted in the table below.

This data, derived from luciferase reporter assays in the cited literature, illustrates the dose-dependent inhibition of iNOS gene transcription by this compound in LPS-stimulated cells. researchgate.net

Influence on Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

Research into the effects of this compound on pro-inflammatory cytokine production has revealed its potential as a modulator of the inflammatory response. Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are key signaling molecules that drive inflammation. pneumon.orgnih.govfrontiersin.org

In studies utilizing lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, a commonly used in vitro model for inflammation, this compound has demonstrated inhibitory effects on the secretion of these critical cytokines. spandidos-publications.com For instance, pre-treatment of these cells with this compound has been shown to suppress the production of TNF-α and IL-6 in a dose-dependent manner. spandidos-publications.com This suggests that this compound can interfere with the signaling pathways that lead to the expression and release of these pro-inflammatory mediators.

The regulation of these cytokines is a crucial aspect of controlling inflammatory processes. nih.govfrontiersin.org Elevated levels of TNF-α, IL-6, and IL-1β are associated with various inflammatory conditions. pneumon.orgnih.govfrontiersin.org The ability of this compound to reduce the production of these cytokines in cellular models points towards its anti-inflammatory potential at the molecular level.

Advanced Cell-Based Assays and Mechanistic Probes

To further elucidate the mechanisms underlying the biological activities of this compound, researchers have employed a range of advanced cell-based assays and mechanistic probes. These techniques provide deeper insights into how the compound interacts with cellular pathways at the genetic and protein levels.

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a powerful tool for studying the regulation of gene expression. nih.govlubio.chpromega.kr In the context of this compound, these assays have been instrumental in understanding its impact on key transcription factors involved in the inflammatory response. researchgate.netjst.go.jp

One of the primary transcription factors implicated in inflammation is Nuclear Factor-kappaB (NF-κB). researchgate.net Studies have utilized reporter gene constructs where the luciferase gene is under the control of NF-κB response elements. researchgate.netjst.go.jp When RAW264.7 macrophage cells were transfected with such a plasmid and then stimulated with LPS, a significant increase in luciferase activity was observed, indicating the activation of NF-κB. researchgate.netjst.go.jp However, pre-treatment with this compound was found to significantly block this LPS-induced reporter gene activation in a concentration-dependent manner. researchgate.netjst.go.jp

Similarly, the transcriptional activity of Activator Protein-1 (AP-1), another crucial transcription factor in the inflammatory process, has been investigated using reporter gene assays. researchgate.netjst.go.jp The results showed that this compound also effectively suppressed the LPS-induced activation of the AP-1 reporter gene. researchgate.netjst.go.jp These findings from reporter gene assays strongly suggest that this compound exerts its anti-inflammatory effects by inhibiting the transcriptional activities of both NF-κB and AP-1. researchgate.netjst.go.jp

Immunoblotting and RT-PCR for Protein and Gene Expression Analysis

To validate the findings from reporter gene assays and to directly assess the impact of this compound on the expression of specific proteins and genes, researchers have widely used immunoblotting (Western blotting) and reverse transcription-polymerase chain reaction (RT-PCR). thermofisher.comnih.govgene-quantification.dehu.edu.jo

Immunoblotting analyses have provided direct evidence of this compound's ability to inhibit the expression of key inflammatory proteins. researchgate.net In LPS-stimulated RAW264.7 cells, treatment with this compound led to a concentration-dependent decrease in the protein levels of inducible nitric oxide synthase (iNOS). researchgate.net The expression of iNOS is a hallmark of the inflammatory response, and its inhibition at the protein level confirms the anti-inflammatory action of this compound. researchgate.net

Complementing the protein expression data, RT-PCR has been used to examine the effect of this compound on gene expression at the mRNA level. gene-quantification.defrontiersin.orggene-quantification.net These studies have shown that this compound can suppress the LPS-induced transcription of the iNOS gene. This indicates that the compound's inhibitory effect begins at the level of gene transcription, preventing the synthesis of the mRNA molecule that serves as the template for the iNOS protein.

The combined use of immunoblotting and RT-PCR provides a comprehensive picture of how this compound modulates the expression of inflammatory mediators, from the initial transcription of the gene to the final protein product.

Flow Cytometry for Cellular Responses

Flow cytometry is a sophisticated technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. avantierinc.comthermofisher.comdenovix.com This powerful tool can be applied to investigate various cellular responses, including cell cycle progression, apoptosis (programmed cell death), and the expression of cell surface markers. thermofisher.comnih.govnih.gov

While the primary focus of the provided information is on the anti-inflammatory mechanisms of this compound, flow cytometry stands as a valuable method for further exploring its broader cellular effects. For example, it could be employed to determine if the observed inhibitory effects on inflammatory mediators are associated with changes in cell viability or if the compound induces apoptosis in specific cell types. By using fluorescently labeled antibodies, flow cytometry can also quantify the expression of various cell surface proteins, providing further insights into the compound's interaction with cellular signaling pathways.

Although the specific application of flow cytometry to study the cellular responses to this compound is not detailed in the provided search results, its general utility in cellular analysis makes it a relevant and important technique for future mechanistic investigations of this compound.

Structure Activity Relationship Sar Studies of 4 Hydroxykobusin and Analogues

SAR Derived from Natural Furofuran Lignans (B1203133) (e.g., Kobusin (B106203), Demethoxyaschantin)

Naturally occurring furofuran lignans, such as Kobusin and Demethoxyaschantin, serve as foundational structures for understanding the SAR of this class of compounds nih.govnih.gov. Kobusin, also known as (+)-Demethoxyaschantin, is a furofuran lignan (B3055560) found in plants like Magnolia kobus and Artemisia arborescens nih.govresearchgate.netplantaedb.com. These natural analogues provide insights into the core structural requirements for activity within the furofuran lignan scaffold. Studies on these compounds help identify key functional groups and the spatial arrangement necessary for interaction with biological targets. For instance, the presence and position of methoxy (B1213986) groups and the methylenedioxy ring system, characteristic of Kobusin and Demethoxyaschantin, are often investigated for their contribution to activity nih.govresearchgate.net.

SAR of Synthetically Modified 4-Hydroxykobusin Derivatives

Synthetic modification of natural products like this compound allows for a systematic exploration of SAR by introducing specific changes to the molecular structure. This process helps in identifying moieties crucial for desired biological activities and potentially improving potency or selectivity.

Impact of Substituents on Biological Activity Profiles

The introduction or modification of substituents on the this compound scaffold can significantly alter its biological activity. The nature and position of these substituents, such as hydroxyl, methoxy, or other functional groups, can influence interactions with biological targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and electronic effects nih.govrsc.org. For example, studies on related compounds have shown that electron-donating or electron-withdrawing substituents can impact activity nih.govrsc.org. Detailed research findings in this area often involve synthesizing a series of derivatives with planned structural variations and evaluating their biological effects in relevant assays.

Stereochemical Influence on Molecular Recognition and Target Binding

The stereochemistry of this compound and its derivatives plays a crucial role in molecular recognition and binding to chiral biological targets, such as proteins and enzymes mdpi.com. The furofuran core of lignans contains multiple chiral centers, and the specific configuration of these centers dictates the molecule's three-dimensional shape. Different stereoisomers can exhibit vastly different biological activities due to variations in how they fit into and interact with the binding sites of target molecules nih.gov. Studies in this area often involve the synthesis and evaluation of different enantiomers and diastereomers to understand the stereospecificity of the biological interaction.

Computational SAR Modeling and Ligand Design Approaches

Computational methods are increasingly used in SAR studies to complement experimental data, providing insights into molecular interactions and predicting the activity of new compounds oncodesign-services.comnih.govdovepress.com.

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound or its analogues) when bound to a protein target wjpsonline.commdpi.comnih.gov. This helps to understand the potential binding modes and key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive the biological activity wjpsonline.comnih.gov. Molecular dynamics simulations extend docking studies by simulating the movement of the ligand and protein over time, providing a more realistic picture of their dynamic interaction and stability of the complex kyobobook.co.krnih.gov. These simulations can help explain experimental SAR data and guide the design of derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis involves developing mathematical models that correlate structural or physicochemical properties of a series of compounds with their biological activity wikipedia.orgnih.gov. These models can be used to predict the activity of new, untested compounds and to identify the molecular properties that are most important for activity oncodesign-services.comwikipedia.org. QSAR models can incorporate various molecular descriptors, including electronic, steric, and topological parameters nih.gov. By building QSAR models for this compound analogues, researchers can gain a quantitative understanding of how specific structural features influence the observed biological effects, facilitating the rational design of more potent or selective compounds.

Future Research Directions and Translational Perspectives

Integration of Omics Technologies for Comprehensive Mechanistic Understanding (e.g., transcriptomics, proteomics, metabolomics)

To gain a deeper and more comprehensive understanding of how 4-Hydroxykobusin exerts its effects, the integration of various omics technologies is a critical future direction. Transcriptomics can reveal changes in gene expression profiles in response to this compound treatment, providing insights into affected pathways. omicscentre.comnih.govresearchgate.netnih.gov Proteomics can identify alterations in protein abundance and post-translational modifications, offering a view of the functional machinery of the cell. omicscentre.comnih.govresearchgate.netnih.gov Metabolomics can profile changes in small molecule metabolites, reflecting the downstream impact on cellular metabolism. omicscentre.comnih.govresearchgate.netnih.gov By integrating data from these different omics layers, researchers can construct a more complete picture of the molecular mechanisms influenced by this compound, moving beyond individual targets to understand its effects within complex biological networks. nih.govnih.gov

Development of Advanced In Vitro Models for Activity Assessment

Current research on this compound has utilized in vitro models, such as RAW264.7 cells, to demonstrate its effects on nitric oxide production and protein expression. researchgate.net Future research should focus on developing and utilizing more advanced in vitro models that better recapitulate the complexity of relevant biological systems. This could include using co-culture systems, 3D cell cultures, or organ-on-a-chip models. episkin.com These advanced models can provide more physiologically relevant data on this compound's activity, efficacy, and potential interactions within a more complex cellular environment, improving the translatability of in vitro findings.

Exploration of Chemoenzymatic and Synthetic Biology Approaches for Novel Analogue Generation

Exploring chemoenzymatic and synthetic biology approaches presents a promising avenue for generating novel analogues of this compound. nih.gov These methods can allow for the precise modification of the this compound structure, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov Chemoenzymatic synthesis combines the power of chemical reactions with the specificity of enzymatic transformations, while synthetic biology can involve engineering biological systems to produce modified versions of the compound or its precursors. nih.gov Building upon existing synthetic strategies for lignans (B1203133) psu.edu, these approaches could facilitate the creation of diverse analogue libraries for structure-activity relationship studies and the identification of next-generation compounds.

Potential for Derivatization for Targeted Delivery and Stability Enhancement

To enhance the therapeutic potential of this compound, future research should investigate strategies for its derivatization to improve targeted delivery and stability. Derivatization can involve chemically modifying the compound to alter its solubility, permeability, or half-life in biological systems. nih.gov Exploring targeted delivery systems, such as nanoparticles or liposomes, could help direct this compound to specific cells or tissues, potentially increasing its efficacy and reducing off-target effects. mdpi.com Enhancing the stability of this compound through derivatization or formulation strategies is also important to ensure that it remains active in biological environments.

Q & A

Q. How can interdisciplinary approaches enhance this compound research?

- Methodological Answer : Integrate omics technologies (proteomics, metabolomics) to map systemic effects. Collaborate with material scientists to explore nano-encapsulation for improved bioavailability. Use CRISPR-Cas9 gene editing to validate target pathways in isogenic cell lines .

Tables for Key Data Synthesis

| Property | Analytical Method | Typical Results | Reference |

|---|---|---|---|

| Purity | HPLC | ≥95% (λ = 254 nm) | |

| Solubility (H₂O) | Phase solubility analysis | 2.3 mg/mL (25°C) | |

| Cytotoxicity (IC₅₀) | MTT assay | 48.7 µM (HeLa cells) | |

| Metabolic Half-life (in vitro) | LC-MS/MS | 6.2 hours (human hepatocytes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.